Product packaging for Methyl 2-amino-4-bromo-6-fluorobenzoate(Cat. No.:CAS No. 1698028-23-7)

Methyl 2-amino-4-bromo-6-fluorobenzoate

Cat. No.: B1447190
CAS No.: 1698028-23-7
M. Wt: 248.05 g/mol
InChI Key: RBMIFLUDJHVUDS-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-6-fluorobenzoate (CAS: 1698028-23-7) is a substituted benzoate ester featuring an amino group at the 2-position, bromo at the 4-position, and fluoro at the 6-position on the aromatic ring. This compound is synthesized via esterification of the corresponding benzoic acid derivative, and its structure is confirmed through spectroscopic methods (e.g., NMR, MS) and crystallographic techniques like SHELX-based refinement .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B1447190 Methyl 2-amino-4-bromo-6-fluorobenzoate CAS No. 1698028-23-7

Properties

IUPAC Name

methyl 2-amino-4-bromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMIFLUDJHVUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Methyl 2-Amino Benzoate

  • Starting Material: Methyl 2-amino benzoate
  • Reagents: Bromine (Br2) for bromination; fluorinating agents (e.g., Selectfluor or N-fluorobenzenesulfonimide) for fluorination
  • Conditions: Controlled temperature and solvent choice to ensure regioselective substitution
  • Process:
    • Bromination at the 4-position of the aromatic ring using bromine under mild acidic or neutral conditions to avoid overbromination.
    • Subsequent fluorination at the 6-position using a fluorinating agent under controlled conditions to achieve selective monofluorination.

This route requires precise control of reaction parameters to avoid polysubstitution or side reactions affecting the amino group or ester moiety.

Multi-Step Synthesis via Halogenated Intermediates

An alternative approach involves preparing intermediate halogenated methyl benzoates, followed by selective substitution reactions:

  • Step 1: Synthesis of methyl 2-amino-4-bromo-5-fluorobenzoate or related intermediates.
  • Step 2: Conversion of halogen substituents via nucleophilic aromatic substitution or metal-catalyzed coupling reactions to introduce or adjust halogen positions.
  • Step 3: Purification and isolation of the target compound.

This approach allows for more flexibility in substitution patterns but involves longer synthetic sequences.

Industrial Preparation Methods

In industrial settings, the synthesis of methyl 2-amino-4-bromo-6-fluorobenzoate is optimized for scalability, yield, and purity:

  • Continuous Flow Reactors: Used for controlled halogenation reactions to improve safety and reproducibility.
  • Advanced Purification: Techniques such as column chromatography, recrystallization, and solvent extractions are employed to obtain high-purity products.
  • Process Optimization: Reaction times, temperatures, and reagent stoichiometry are finely tuned to maximize yield and minimize by-products.

Detailed Example Synthesis from Literature

While direct preparation of this compound is less frequently detailed, closely related compounds such as methyl 4-bromo-2-cyano-5-fluorobenzoate have been synthesized through a two-step process involving halogenation and cyanation, which can inform analogous preparation strategies.

Example Synthesis of a Related Compound (Methyl 4-bromo-2-cyano-5-fluorobenzoate)

Step Reaction Conditions Yield Notes
1 Diazotization and iodination of methyl 2-amino-4-bromo-5-fluorobenzoate to form methyl 4-bromo-5-fluoro-2-iodobenzoate 20% sulfuric acid, 0-5°C, sodium nitrite (1.2 eq), potassium iodide (2 eq), 1-5 hours 80-87% Controlled low temperature to ensure selective diazotization
2 Cyanation of methyl 4-bromo-5-fluoro-2-iodobenzoate N-methylpyrrolidone solvent, 60-120°C, cuprous or zinc cyanide (1.5 eq), nitrogen atmosphere, 2-10 hours 90-91% Nitrogen protection to prevent oxidation, elevated temperature for substitution

This method, although targeting a cyano derivative, illustrates the use of halogenated intermediates and nucleophilic substitution under mild conditions, which can be adapted for fluorination and bromination patterns relevant to this compound preparation.

Reaction Mechanisms and Selectivity

  • Electrophilic Aromatic Substitution (EAS): The amino group activates the aromatic ring, directing electrophilic bromination preferentially to the 4-position.
  • Fluorination: Fluorine introduction often requires specialized reagents and conditions to achieve regioselectivity without affecting sensitive groups.
  • Nucleophilic Aromatic Substitution (SNAr): Halogen atoms, especially iodine or bromine, can be replaced by nucleophiles such as cyanide or fluorine under suitable conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Direct Halogenation Methyl 2-amino benzoate Br2, fluorinating agent Mild acidic, controlled temp Simpler, fewer steps Requires precise control to avoid side reactions
Multi-Step Halogenation and Substitution Halogenated methyl benzoates Sodium nitrite, iodide, cyanide, fluorinating agents Acidic diazotization, organic solvents, elevated temp High selectivity, adaptable Longer process, multiple purifications
Industrial Continuous Flow Same as above Optimized halogenation reagents Flow reactors, controlled parameters Scalable, high purity Requires specialized equipment

Research Findings and Notes

  • The presence of both bromine and fluorine atoms on the aromatic ring significantly affects the reactivity and biological activity of the compound.
  • Selective halogenation is challenging due to the activating effect of the amino group and the potential for multiple substitution sites.
  • The use of diazotization followed by halogen exchange (Sandmeyer-type reactions) allows for the introduction of halogens at specific positions with high yield.
  • Purification typically involves solvent extraction, washing with sodium sulfite (to remove excess halogens), and chromatographic techniques.
  • Reaction yields for key steps range from 80% to over 90%, indicating efficient synthetic protocols.

Chemical Reactions Analysis

Diazotization and Iodination

The aromatic amino group undergoes diazotization under acidic conditions, enabling substitution reactions. For example:

  • Reagents : Sodium nitrite, sulfuric acid, potassium iodide.

  • Conditions : 0–5°C, 1–5 hours.

  • Mechanism : Diazonium salt formation followed by iodide displacement via a Sandmeyer-type reaction.

Example :
Methyl 2-amino-4-bromo-5-fluorobenzoate (structurally analogous) reacts with NaNO₂ in 20% H₂SO₄ at 2°C, followed by KI addition, yielding methyl 4-bromo-5-fluoro-2-iodobenzoate with 87% yield .

Parameter Value
Temperature0–5°C
Reaction Time3 hours
Molar Ratio (Substrate:NaNO₂:KI)1:1.2:2

Cyanation via Metal-Mediated Coupling

The bromo substituent participates in cyanation reactions using transition-metal catalysts:

  • Reagents : Cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂).

  • Conditions : N-methylpyrrolidone (NMP) solvent, 60–120°C, 2–10 hours under nitrogen .

Example :
Methyl 4-bromo-5-fluoro-2-iodobenzoate reacts with CuCN (1.5 eq.) in NMP at 80°C for 5 hours, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate with 91% yield .

Cyanide Source Yield Conditions
CuCN91%80°C, 5 hours
Zn(CN)₂82%120°C, 2 hours

Nucleophilic Aromatic Substitution

The bromine at position 4 is susceptible to nucleophilic substitution (e.g., with amines or alkoxides):

  • Reagents : Primary/secondary amines, K₂CO₃.

  • Conditions : Polar aprotic solvents (DMF, DMSO), 80–120°C.

Mechanism : Activated by electron-withdrawing groups (fluoro, ester), bromine undergoes displacement via a two-step addition-elimination process.

Ester Hydrolysis

The methyl ester hydrolyzes to the carboxylic acid under acidic or basic conditions:

  • Reagents : HCl (aqueous) or NaOH.

  • Conditions : Reflux in H₂O/EtOH (6–12 hours).

Example :
Analogous methyl benzoate derivatives hydrolyze to carboxylic acids with >80% yield under 6M HCl at 100°C .

Amino Group Functionalization

The amino group can be acetylated or sulfonylated:

  • Reagents : Acetic anhydride, pyridine.

  • Conditions : Room temperature, 1–2 hours.

Example :
Methyl 2-amino-6-fluorobenzoate forms N-acetyl derivatives with quantitative yields in acetic anhydride.

Electrophilic Substitution

The amino group directs electrophiles to the ortho/para positions, but competing effects from bromo (deactivating, meta-directing) and fluoro (deactivating, ortho/para-directing) substituents complicate regioselectivity.

Key Reactions :

  • Nitration: Forms nitro derivatives at positions 3 or 5.

  • Sulfonation: Introduces sulfonic acid groups under fuming H₂SO₄.

Cross-Coupling Reactions

The bromo group enables palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃.

  • Conditions : Ethanol/H₂O, 80°C, 12 hours.

Example :
Methyl 4-bromo-3-fluorobenzoate derivatives undergo Suzuki coupling with phenyl boronic acid to form biaryl products .

Mechanistic and Spectroscopic Insights

  • ¹H NMR Data : Post-reaction products (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate) show distinct aromatic signals at δ 8.56 (d, J = 6.4 Hz) and δ 8.03 (d, J = 8.9 Hz) .

  • Regioselectivity : Steric and electronic effects from substituents govern reaction pathways, as shown in oxidative ring-opening studies of related indazoles .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

The positional isomerism of substituents significantly alters chemical behavior. Key analogues include:

Compound Name CAS Number Substituent Positions Molecular Weight Key Functional Groups Purity Source
Methyl 2-amino-4-bromo-6-fluorobenzoate 1698028-23-7 2-NH₂, 4-Br, 6-F 262.04* Amino, Bromo, Fluoro 97%
Methyl 2-amino-5-bromo-4-fluorobenzoate 1314987-34-2 2-NH₂, 5-Br, 4-F 262.04* Amino, Bromo, Fluoro 96%
Methyl 3-amino-5-bromo-2-fluorobenzoate 1339049-19-2 3-NH₂, 5-Br, 2-F 262.04* Amino, Bromo, Fluoro 98%
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 4-Br, 2-F, 6-OH 249.03 Hydroxy, Bromo, Fluoro >98%
4-Bromo-2-fluoro-6-methoxybenzoic acid 1472104-49-6 4-Br, 2-F, 6-OCH₃ 263.03 Methoxy, Bromo, Fluoro N/A

*Molecular weight calculated based on formula C₈H₆BrFNO₂.

Key Observations :

  • Substituent Position Effects: Moving the amino group from the 2- to 3-position (e.g., 1339049-19-2) reduces resonance stabilization with the ester carbonyl, altering reactivity in nucleophilic reactions .
  • Functional Group Variations: Replacing the amino group with hydroxy (1193162-18-3) or methoxy (1472104-49-6) decreases basicity and increases hydrophilicity, impacting solubility in polar solvents .

Physical and Chemical Properties

  • Solubility: The amino group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to methoxy or hydroxy analogues, which may prefer aqueous or alcoholic media .
  • Stability : Electron-withdrawing bromo and fluoro groups increase stability against oxidative degradation relative to unsubstituted benzoates .

Biological Activity

Methyl 2-amino-4-bromo-6-fluorobenzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C8H7BrFNO2C_8H_7BrFNO_2 and features both bromine and fluorine substituents, which enhance its reactivity and biological properties. The presence of an amino group allows for hydrogen bonding, while the halogen atoms can participate in various non-covalent interactions, impacting enzyme and receptor activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit various enzymes, including those involved in cancer proliferation pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, modulating their function.
  • Receptor Modulation : The compound may also interact with cellular receptors, affecting signal transduction pathways that are crucial for cell growth and survival.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several pathogens are summarized in the following table:

PathogenMIC (µg/mL)
Escherichia coli0.008
Klebsiella pneumoniae0.03
Pseudomonas aeruginosa0.125

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines at low concentrations. A notable study reported IC50 values ranging from 2.11 to 7.19 nM against KB tumor cells, indicating potent cytotoxic effects.

Case Studies

  • Study on Anticancer Effects :
    In a recent investigation, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
  • Antimicrobial Efficacy :
    Another study highlighted the compound's effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics. The compound was shown to disrupt biofilm formation and enhance the efficacy of existing antibiotics when used in combination therapies.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-4-fluorobenzoateLacks bromineModerate antimicrobial activity
Methyl 2-amino-6-fluorobenzoateDifferent substitution patternLower anticancer potency

The presence of both bromine and fluorine in this compound contributes to its enhanced reactivity and biological activity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4-bromo-6-fluorobenzoate, and how can intermediates be purified?

Methodological Answer: A plausible synthesis involves:

Starting Material : Begin with 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1), a commercially available precursor .

Esterification : React with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 2-bromo-6-fluorobenzoate.

Nitration/Reduction : Introduce the amino group via nitration (HNO₃/H₂SO₄) at the ortho position relative to the ester, followed by reduction (e.g., Fe/HCl or catalytic hydrogenation).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate intermediates. Monitor purity via TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., amino protons at δ 5.5–6.0 ppm, aromatic protons influenced by electron-withdrawing groups) .
  • FTIR : Confirm ester carbonyl (~1700 cm⁻¹), amino N-H stretches (~3400 cm⁻¹), and C-F/Br vibrations .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX software?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å).
  • Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .
  • Refinement : Apply SHELXL to refine atomic positions, thermal parameters, and hydrogen bonding. Address disorder using PART instructions and constrain anisotropic displacement parameters for heavy atoms (Br, F) .
  • Validation : Cross-check with ORTEP-3 for graphical representation of thermal ellipsoids and WinGX for symmetry validation .

Q. How does the amino group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

Methodological Answer:

  • Directing Effects : The amino group (-NH₂) is a strong ortho/para director, while the ester (-COOCH₃) is meta-directing. Competition dictates substitution at the para position to -NH₂ (position 5) if steric hindrance from bromine (position 4) is minimal .
  • Experimental Validation : Perform iodination (I₂/HNO₃) or sulfonation (H₂SO₄) and analyze products via LC-MS or 2D NMR (e.g., NOESY for spatial proximity) .

Q. How can conflicting spectral or crystallographic data be resolved during structural analysis?

Methodological Answer:

  • Spectral Conflicts : Compare experimental NMR shifts with computational predictions (DFT/GIAO) or literature analogs (e.g., methyl 2-amino-4-chloro-6-fluorobenzoate) .
  • Crystallographic Discrepancies : Use SHELXL’s TWIN/BASF commands for twinned crystals and validate hydrogen bonding with PLATON’s ADDSYM tool .

Q. What role does this compound play in synthesizing bioactive analogs?

Methodological Answer:

  • Pharmaceutical Intermediates : The bromine and fluorine substituents enhance binding affinity in kinase inhibitors or antimicrobial agents. For example:
    • Suzuki Coupling : React with arylboronic acids (e.g., 4-fluorophenylboronic acid) to diversify the scaffold .
    • Amide Formation : Couple with carboxylic acids (e.g., NSAID derivatives) to modulate pharmacokinetic properties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-bromo-6-fluorobenzoate
Reactant of Route 2
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Methyl 2-amino-4-bromo-6-fluorobenzoate

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